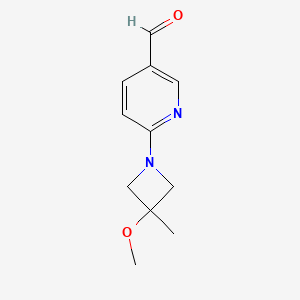
6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde involves several steps, typically starting with the preparation of the azetidine ring followed by its functionalization. The synthetic route often includes:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the methoxy and methyl groups on the azetidine ring.
Coupling with pyridine-3-carbaldehyde: This step involves the formation of the final product through coupling reactions under controlled conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using more efficient catalysts and reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological responses, depending on the context and specific application .
Comparaison Avec Des Composés Similaires
6-(3-Methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
6-(3-Methylazetidin-1-yl)pyridine-3-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde: Lacks the methyl group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
6-(3-methoxy-3-methylazetidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-11(15-2)7-13(8-11)10-4-3-9(6-14)5-12-10/h3-6H,7-8H2,1-2H3 |
Clé InChI |
UHAYAPCTSIWNAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1)C2=NC=C(C=C2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





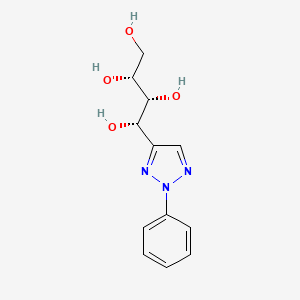
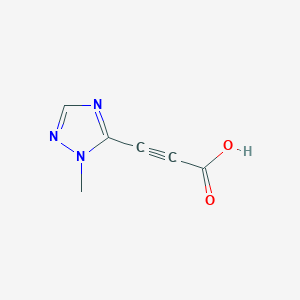
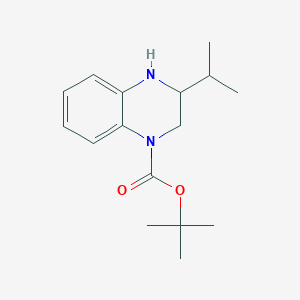
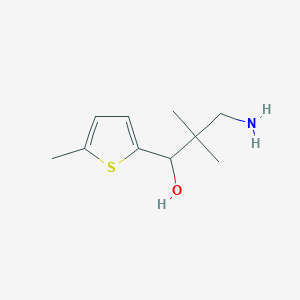
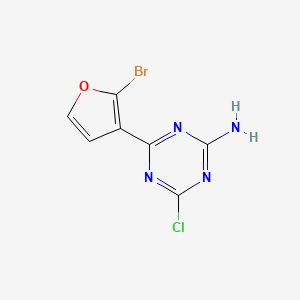
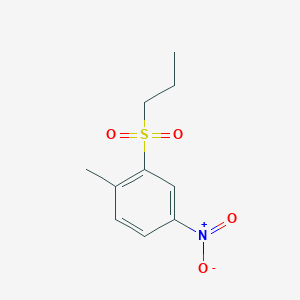
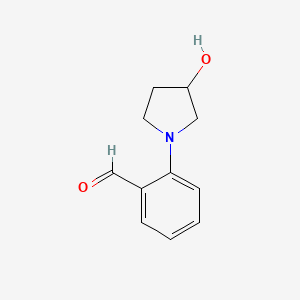

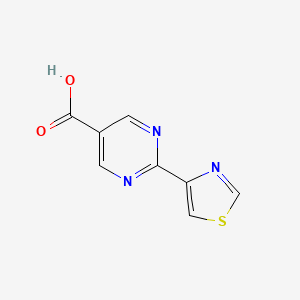
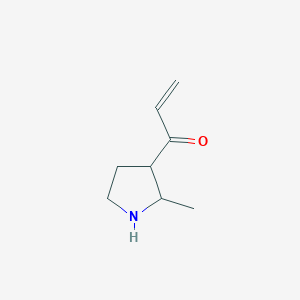
![Benzene, [1-(chloromethyl)butyl]](/img/structure/B13176653.png)
